

Spectral Analysis of Bis(p-aminophenoxy)dimethylsilane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Bis(*p*-aminophenoxy)dimethylsilane

Cat. No.: B075184

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **Bis(p-aminophenoxy)dimethylsilane**, a versatile organosilicon compound. The following sections detail its Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectral properties, along with standardized experimental protocols for acquiring such data. This document is intended to serve as a valuable resource for the characterization and utilization of this compound in research and development.

Chemical Structure and Properties

IUPAC Name: 4,4'-(Dimethylsilylene)bis(oxy)dianiline^[1] Molecular Formula: C₁₄H₁₈N₂O₂Si^[1]

Molecular Weight: 274.39 g/mol^[1] CAS Number: 1223-16-1^[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of **Bis(p-aminophenoxy)dimethylsilane**. Below are the summarized ¹H and ¹³C NMR spectral data.

¹H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 0.0	Singlet	6H	Si-CH ₃
6.8 - 8.3	Multiplet	8H	Aromatic Protons
~ 3.4 (broad)	Singlet	4H	-NH ₂

Note: The exact chemical shifts for the aromatic protons can vary depending on the solvent and concentration. The broadness of the amine proton signal is due to hydrogen bonding and exchange.

¹³C NMR Spectral Data

Detailed experimental ¹³C NMR data for **Bis(p-aminophenoxy)dimethylsilane** is not extensively reported in the available literature. However, based on the chemical structure, the following chemical shift ranges can be anticipated:

Chemical Shift (ppm)	Assignment
~ 0	Si-CH ₃
115 - 125	Aromatic CH ortho to -O-Si
118 - 128	Aromatic CH ortho to -NH ₂
140 - 150	Aromatic C bearing -NH ₂
150 - 160	Aromatic C bearing -O-Si

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

- Dissolve 10-20 mg of **Bis(p-aminophenoxy)dimethylsilane** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.

- Ensure the sample is free of particulate matter.

Instrument Parameters (¹H NMR):

- Spectrometer: 400 MHz or higher
- Solvent: CDCl₃
- Temperature: 298 K
- Pulse Sequence: Standard single-pulse experiment
- Number of Scans: 16-32
- Relaxation Delay: 1-2 seconds
- Reference: Tetramethylsilane (TMS) at 0.00 ppm

Instrument Parameters (¹³C NMR):

- Spectrometer: 100 MHz or higher
- Solvent: CDCl₃
- Temperature: 298 K
- Pulse Sequence: Proton-decoupled experiment
- Number of Scans: 1024 or more, depending on concentration
- Relaxation Delay: 2-5 seconds
- Reference: Tetramethylsilane (TMS) at 0.00 ppm

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the functional groups present in **Bis(p-aminophenoxy)dimethylsilane**. The key vibrational frequencies are summarized below.

FT-IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, Broad	N-H stretching (amine)
3050 - 3000	Medium	C-H stretching (aromatic)
2960 - 2850	Medium	C-H stretching (aliphatic, Si-CH ₃)
1600 - 1450	Strong	C=C stretching (aromatic ring)
1260 - 1200	Strong	Si-CH ₃ bending[3]
1100 - 1000	Strong	Si-O-C stretching (asymmetric)
950 - 900	Strong	Si-O-Ph stretching[3]

Experimental Protocol for FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

- Thoroughly grind 1-2 mg of **Bis(p-aminophenoxy)dimethylsilane** with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
- Transfer the mixture to a pellet press.
- Apply pressure to form a transparent or translucent pellet.

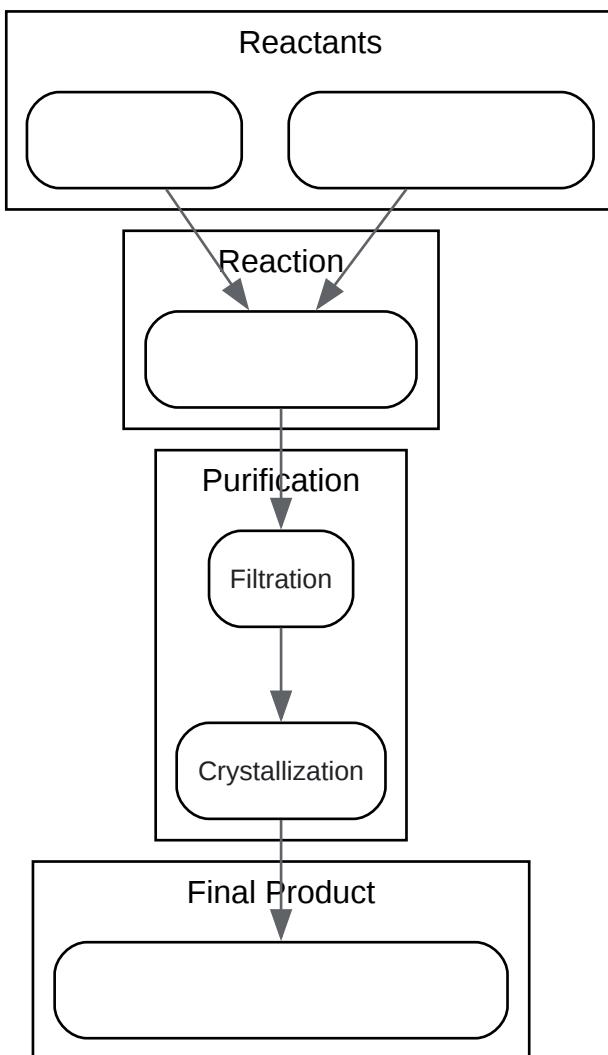
Instrument Parameters:

- Spectrometer: FT-IR spectrometer equipped with a DTGS detector
- Spectral Range: 4000 - 400 cm⁻¹
- Resolution: 4 cm⁻¹
- Number of Scans: 16-32
- Background: A spectrum of the pure KBr pellet or ambient air should be collected as a background.

Synthesis Workflow

The synthesis of **Bis(p-aminophenoxy)dimethylsilane** typically involves the reaction of p-aminophenol with dimethyldichlorosilane.^[4] The general workflow for this synthesis is illustrated below.

Synthesis of Bis(p-aminophenoxy)dimethylsilane



[Click to download full resolution via product page](#)

Caption: A simplified workflow for the synthesis of **Bis(p-aminophenoxy)dimethylsilane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bis(p-aminophenoxy)dimethylsilane | C14H18N2O2Si | CID 14249156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bis(4-aminophenoxy)dimethylsilane | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectral Analysis of Bis(p-aminophenoxy)dimethylsilane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b075184#spectral-data-of-bis-p-aminophenoxy-dimethylsilane-nmr-ft-ir>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com